molecular formula C21H13ClF6N2O5S B610574 RQ-00203078

RQ-00203078

Cat. No.: B610574
M. Wt: 554.8 g/mol
InChI Key: IJGQFZYYEHCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RQ-00203078 involves multiple steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups. The key steps involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: RQ-00203078 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced sulfonamide derivatives .

Scientific Research Applications

Esophageal Cancer

Research has demonstrated that RQ-00203078 can inhibit the proliferation of esophageal cancer cells by targeting TRPM8. In studies, treatment with this compound resulted in a significant reduction in colony formation and increased apoptotic rates in esophageal cancer cell lines . The compound also down-regulated PD-L1 expression, which is associated with immune evasion in tumors, thereby enhancing the effectiveness of CD8+ T cell-mediated cytotoxicity against cancer cells .

Prostate Cancer

This compound has been implicated in prostate cancer research as well. Studies indicate that TRPM8 plays a role in the invasion and metastasis of prostate cancer cells. By inhibiting TRPM8 activity, this compound can reduce the invasion potential of these cells, suggesting its utility as a therapeutic agent to limit cancer progression .

Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma models, this compound effectively reduced TRPM8-mediated responses, indicating its potential as a therapeutic target in this type of cancer . The compound's ability to inhibit cation currents induced by TRPM8 agonists further supports its role in mitigating cancer cell behavior.

Pain Management

The modulation of TRPM8 by this compound has implications for pain management, particularly in conditions characterized by neuropathic pain. In animal models, administration of this compound has been shown to influence cold sensation pathways, suggesting potential applications in treating pain syndromes associated with cold stimuli .

Pharmacological Studies

This compound has been utilized in various pharmacological studies to elucidate the role of TRPM8 in different biological systems. Its selective antagonism allows researchers to dissect the contributions of TRPM8 to calcium signaling and cellular responses without affecting other TRP channels.

Comparative Data Table

Application AreaEffect of this compoundReference
Esophageal CancerInhibits proliferation; promotes apoptosis
Prostate CancerReduces invasion potential
Oral Squamous Cell CarcinomaDecreases TRPM8-mediated responses
Pain ManagementModulates cold sensation pathways

Case Studies

Case Study 1: Esophageal Cancer Treatment
A study investigated the effects of this compound on esophageal cancer cell lines under co-culture conditions with CD8+ T cells. Results indicated that this compound enhanced the cytotoxic effects of T cells on tumor cells while reducing PD-L1 expression, thus highlighting its potential as an adjunct therapy in immuno-oncology .

Case Study 2: Prostate Cancer Invasion
In vitro assays demonstrated that treatment with this compound significantly inhibited the migration and invasion capabilities of prostate cancer cells. This suggests that targeting TRPM8 could be a viable strategy for preventing metastasis in prostate cancer patients .

Mechanism of Action

RQ-00203078 exerts its effects by selectively blocking the TRPM8 ion channel. The TRPM8 channel is responsible for the sensation of cold and is activated by cold temperatures and cooling agents like menthol. By blocking this channel, this compound prevents the influx of cations, thereby inhibiting the sensation of cold and reducing cold-induced pain .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: RQ-00203078 is unique due to its high selectivity and potency as a TRPM8 antagonist. It shows minimal inhibitory action against other ion channels such as TRPV1, TRPA1, TRPV4, and TRPM2, making it a highly specific tool for studying TRPM8 .

Biological Activity

RQ-00203078, a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, has garnered attention due to its potent biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, selectivity profile, and implications in cancer research.

  • Chemical Name: 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid
  • CAS Number: 1254205-52-1
  • Molecular Weight: 554.85 g/mol
  • Purity: ≥98%

This compound functions primarily as a TRPM8 antagonist. It exhibits high potency with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively. This compound demonstrates over 350-fold selectivity for TRPM8 compared to other TRP channels such as TRPV4, TRPV1, and TRPA1 .

Table 1: Selectivity Profile of this compound

ChannelIC50 (nM)Selectivity Ratio
TRPM85.3 (rat) / 8.3 (human)-
TRPV4>2000>350-fold
TRPV1>2000>350-fold
TRPA1>2000>350-fold

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the migration and invasion of oral squamous carcinoma cell lines (HSC3 and HSC4). This effect suggests that the blockade of TRPM8 activity may impair the invasive potential of these cancer cells, indicating a potential therapeutic role in oncology .

In Vivo Studies

In vivo experiments have shown that this compound can attenuate icilin-induced wet dog shakes in rats, a model used to assess TRPM8 activity related to cold sensation and nociception . The compound's oral bioavailability further supports its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the implications of TRPM8 antagonism in various biological contexts:

  • Okamoto et al. (2012) reported that blockade of TRPM8 activity reduces the invasion potential of oral squamous carcinoma cell lines, highlighting the role of TRPM8 in cancer metastasis .
  • Ohmi et al. (2014) identified this compound as a selective and orally active TRPM8 antagonist, establishing its utility in pharmacological research .
  • A study published in Proceedings of the National Academy of Sciences demonstrated that this compound specifically inhibits TRPM8-mediated activation of AP-1, a crucial transcription factor involved in various cellular processes, thereby underscoring its specificity compared to other broad-spectrum Ca²⁺ channel inhibitors .

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGQFZYYEHCCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RQ-00203078
Reactant of Route 2
RQ-00203078
Reactant of Route 3
RQ-00203078
Reactant of Route 4
Reactant of Route 4
RQ-00203078
Reactant of Route 5
RQ-00203078
Reactant of Route 6
Reactant of Route 6
RQ-00203078

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.